![molecular formula C14H21BrN2O2 B5645617 2-bromo-4-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5645617.png)
2-bromo-4-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol
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Overview
Description
Introduction 2-Bromo-4-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is a synthetic compound with a specific molecular framework. It is part of a class of compounds known for their varying physical, chemical, and potentially biological properties.
Synthesis Analysis The synthesis of related bromophenyl derivatives involves multiple steps including bromination, ethoxylation, and piperazine attachment under specific conditions. These processes often yield the desired compound in good yield and are characterized using techniques like HRMS, IR, and NMR (Wujec & Typek, 2023).
Molecular Structure Analysis Spectroscopic and X-ray diffraction techniques are typically used to characterize the molecular structure. Hirshfeld surface and fingerprint plots provide insights into intermolecular contacts. Density functional theory (DFT) is used for geometry optimization and analysis of molecular electrostatic potential, Fukui function, and other properties (Demircioğlu et al., 2019).
Chemical Reactions and Properties The compound's reactivity and interaction with DNA bases have been explored using the ECT method. Studies typically focus on electrophilicity, charge transfer dynamics, and potential tautomerism in different media (Albayrak et al., 2011).
properties
IUPAC Name |
2-bromo-4-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-3-16-4-6-17(7-5-16)10-11-8-12(15)14(18)13(9-11)19-2/h8-9,18H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMRECVMHZMJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5267159 |
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